molecular formula C15H21NO3 B14347565 3-(4-Methoxyphenyl)-1-(morpholin-4-yl)butan-1-one CAS No. 90316-52-2

3-(4-Methoxyphenyl)-1-(morpholin-4-yl)butan-1-one

Cat. No.: B14347565
CAS No.: 90316-52-2
M. Wt: 263.33 g/mol
InChI Key: OVBVLCAYOKHVIV-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(morpholin-4-yl)butan-1-one is an organic compound that features a methoxyphenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(morpholin-4-yl)butan-1-one typically involves the reaction of 4-methoxybenzaldehyde with morpholine and a butanone derivative. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized reaction conditions. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-(morpholin-4-yl)butan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(morpholin-4-yl)butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1-(piperidin-4-yl)butan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-(4-Methoxyphenyl)-1-(pyrrolidin-4-yl)butan-1-one: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

3-(4-Methoxyphenyl)-1-(morpholin-4-yl)butan-1-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

90316-52-2

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-morpholin-4-ylbutan-1-one

InChI

InChI=1S/C15H21NO3/c1-12(13-3-5-14(18-2)6-4-13)11-15(17)16-7-9-19-10-8-16/h3-6,12H,7-11H2,1-2H3

InChI Key

OVBVLCAYOKHVIV-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N1CCOCC1)C2=CC=C(C=C2)OC

Origin of Product

United States

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